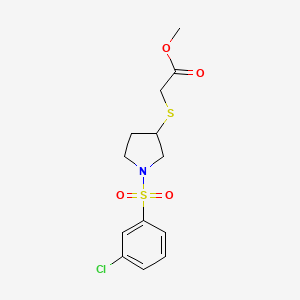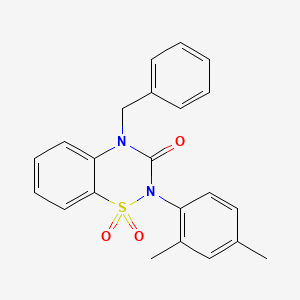
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, also known as BBTA, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. BBTA is a heterocyclic compound that contains a benzothiadiazine ring system and a benzyl group.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves the condensation of 2,4-dimethylbenzenamine with benzyl isothiocyanate to form 4-benzyl-2,4-dimethylaniline. This intermediate is then reacted with chlorosulfonic acid to form 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one. Finally, the compound is oxidized with hydrogen peroxide to form the 1,1-dioxide derivative.
Starting Materials
2,4-dimethylbenzenamine, benzyl isothiocyanate, chlorosulfonic acid, hydrogen peroxide
Reaction
Step 1: Condensation of 2,4-dimethylbenzenamine with benzyl isothiocyanate to form 4-benzyl-2,4-dimethylaniline., Step 2: Reaction of 4-benzyl-2,4-dimethylaniline with chlorosulfonic acid to form 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one., Step 3: Oxidation of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one with hydrogen peroxide to form 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.
作用機序
The mechanism of action of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is not fully understood. However, studies have suggested that 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide may exert its biological effects by inhibiting certain enzymes or proteins. For example, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been reported to inhibit the activity of the hepatitis C virus NS5B polymerase, an essential protein for viral replication.
生化学的および生理学的効果
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can induce apoptosis, or programmed cell death, in cancer cells. 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to possess antiviral activity against the hepatitis C virus and the dengue virus. 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been reported to possess herbicidal and insecticidal activities, making it a potential candidate for use in agriculture.
実験室実験の利点と制限
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been reported to exhibit high purity and stability. 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide also possesses a wide range of biological activities, making it a versatile compound for use in various fields. However, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide also has some limitations. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been extensively studied.
将来の方向性
There are several future directions for research on 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. One potential direction is the development of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide's herbicidal and insecticidal properties for use in agriculture. Additionally, the synthesis of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide-based materials for use in electronics, optics, and other fields could be explored. Further studies on the mechanism of action, toxicity, and pharmacokinetics of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide are also needed to fully understand its potential applications.
Conclusion
In conclusion, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a promising compound that has attracted the attention of researchers due to its potential applications in various fields. Its synthesis method is relatively simple and efficient, and it possesses a wide range of biological activities. 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to exhibit anticancer, antiviral, and antimicrobial activities, as well as herbicidal and insecticidal properties. Future research on 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide could lead to the development of new drugs, materials, and agricultural products.
科学的研究の応用
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In agriculture, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been reported to possess herbicidal and insecticidal properties. In material science, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been used as a building block for the synthesis of functional materials.
特性
IUPAC Name |
4-benzyl-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-16-12-13-19(17(2)14-16)24-22(25)23(15-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZKSIYLKGSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

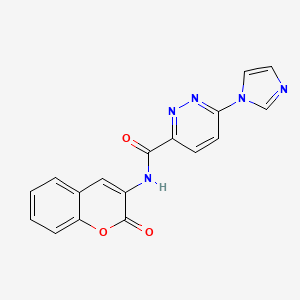
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2947339.png)
![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2947341.png)

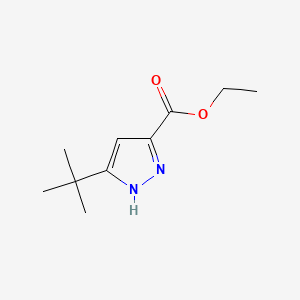

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)
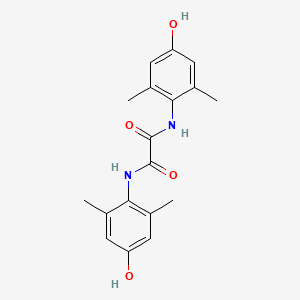
![1-[4-[4-(1,3-Thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947351.png)
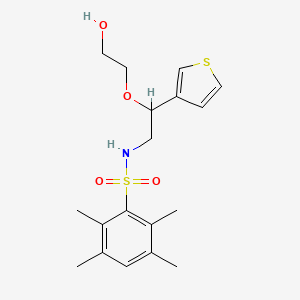
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)
![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)

